molecular formula C16H14O4 B197942 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one CAS No. 51828-10-5

1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No. B197942
CAS RN: 51828-10-5
M. Wt: 270.28 g/mol
InChI Key: PACBGANPVNHGNP-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, also known as 1-hydroxy-3-hydroxyphenylprop-2-en-1-one, is an important organic compound with a variety of applications in the scientific research field. It is a naturally occurring compound found in plants, fungi, and bacteria, and has been studied for its potential use in a range of applications, including drug delivery, drug synthesis, and biocatalysis.

Scientific Research Applications

Antioxidant Activity

1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one and its derivatives have been studied for their antioxidant properties. A study highlighted the synthesis and in vitro testing of similar compounds, revealing that derivatives with hydroxyl functionalities exhibited strong antioxidant activities, indicating potential applications in areas requiring antioxidant properties (Sulpizio et al., 2016).

Crystal Structure and Interactions

Detailed structural analyses of derivatives, including variations with methoxy substituents, have been carried out. These studies focus on understanding the molecular geometry, intramolecular hydrogen bonding, and intermolecular interactions, which are crucial for developing applications in material science and pharmaceuticals (Gomes et al., 2020).

Synthesis and Characterization

The synthesis and characterization of similar compounds are important for potential applications in various fields like material sciences and drug development. Studies have detailed the process of synthesizing these compounds, including their confirmation through X-ray diffraction studies, which is essential for understanding their potential applications (Thippeswamy et al., 2011).

Molecular Structure Analysis

Quantum chemical calculations and analyses, such as vibrational analysis and molecular orbital calculations, have been conducted on derivatives of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one. These studies are fundamental for understanding the electronic properties and potential applications in areas like nonlinear optics and electronic materials (Priya et al., 2019).

Chemotherapeutic Applications

Research has been conducted on the use of derivatives of this compound in chemotherapeutic applications, particularly against breast cancer. These studies provide insights into the potential medicinal applications of these compounds in cancer treatment (Singh et al., 2016).

Biological Activities

Studies have also been conducted on the biological activities of derivatives, including antimicrobial and anti-cancer activities. These findings are significant for the development of new pharmaceuticals and therapeutic agents (Amole et al., 2019).

properties

IUPAC Name

1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-20-16-10-13(18)7-8-14(16)15(19)9-4-11-2-5-12(17)6-3-11/h2-10,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACBGANPVNHGNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649062
Record name 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

CAS RN

51828-10-5
Record name 4,4′-Dihydroxy-2′-methoxychalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51828-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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